molecular formula C4H2N10O4 B599887 3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole] CAS No. 104364-15-0

3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole]

Katalognummer: B599887
CAS-Nummer: 104364-15-0
Molekulargewicht: 254.126
InChI-Schlüssel: CYBGDRMIRWXCTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole]: is a compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ringThe unique structure of 1,2,4-triazoles allows them to interact with biological receptors through hydrogen bonding and dipole interactions, making them valuable in drug discovery and development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole] typically involves the use of 3-amino-1,2,4-triazole as a starting material. This compound can undergo controlled multidirectional reactions to form a variety of heterocycles. One common method involves the reaction of 3-amino-1,2,4-triazole with nitro compounds under specific conditions to introduce the nitro groups at the desired positions .

Industrial Production Methods: Industrial production of 1,2,4-triazole derivatives often involves multistep synthetic routes that provide access to a wide range of compounds. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the desired compounds. The use of catalysts and optimized reaction conditions is crucial in achieving high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole] can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce amines or other reduced forms .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: The compound’s ability to interact with biological receptors makes it valuable in biological research. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes .

Medicine: In medicine, derivatives of 1,2,4-triazoles have shown potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. The compound’s structure allows for the design of drugs with specific biological activities .

Industry: In the industrial sector, 3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole] can be used in the development of new materials with unique properties, such as high thermal stability and low sensitivity to shock and friction .

Wirkmechanismus

The mechanism of action of 3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole] involves its interaction with molecular targets through hydrogen bonding and dipole interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s nitro groups may also play a role in its reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole] is unique due to its specific arrangement of nitro groups and the diazenediyl linkage. This structure imparts distinct chemical and physical properties, such as high thermal stability and specific reactivity patterns, making it valuable for various applications .

Eigenschaften

CAS-Nummer

104364-15-0

Molekularformel

C4H2N10O4

Molekulargewicht

254.126

IUPAC-Name

bis(1-nitro-1,2,4-triazol-3-yl)diazene

InChI

InChI=1S/C4H2N10O4/c15-13(16)11-1-5-3(9-11)7-8-4-6-2-12(10-4)14(17)18/h1-2H

InChI-Schlüssel

CYBGDRMIRWXCTP-UHFFFAOYSA-N

SMILES

C1=NC(=NN1[N+](=O)[O-])N=NC2=NN(C=N2)[N+](=O)[O-]

Synonyme

3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.